molecular formula C20H22O10S2 B8242987 (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate

Cat. No.: B8242987
M. Wt: 486.5 g/mol
InChI Key: RVDUUVRRIXEPGN-QZTJIDSGSA-N
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Description

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate is an organic compound with significant relevance in synthetic organic chemistry. It is a derivative of succinic acid, where the hydroxyl groups are replaced by tosylate groups, making it a valuable intermediate in various chemical reactions. The compound’s stereochemistry, indicated by the (2R,3R) configuration, plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate typically involves the tosylation of (2R,3R)-dimethyl 2,3-dihydroxysuccinate. The reaction is carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure. The reagents are added in a controlled manner to optimize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The tosylate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.

    Reduction: The compound can be reduced to form (2R,3R)-dimethyl 2,3-dihydroxysuccinate.

    Oxidation: Oxidative conditions can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted succinates.

    Reduction: The primary product is (2R,3R)-dimethyl 2,3-dihydroxysuccinate.

    Oxidation: The products include various oxidized forms of succinic acid derivatives.

Scientific Research Applications

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate involves its reactivity towards nucleophiles due to the presence of tosylate groups. These groups act as leaving groups, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-Dimethyl 2,3-bis(tosyloxy)succinate: The enantiomer of the compound with different stereochemistry.

    Dimethyl 2,3-dihydroxysuccinate: The precursor compound before tosylation.

    Dimethyl succinate: A simpler derivative of succinic acid without the tosylate groups.

Uniqueness

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate is unique due to its specific stereochemistry and the presence of tosylate groups, which enhance its reactivity and make it a valuable intermediate in various synthetic processes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

dimethyl (2R,3R)-2,3-bis-(4-methylphenyl)sulfonyloxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O10S2/c1-13-5-9-15(10-6-13)31(23,24)29-17(19(21)27-3)18(20(22)28-4)30-32(25,26)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUUVRRIXEPGN-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]([C@H](C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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